molecular formula C12H14Br2O3 B3011233 2,3-Dibromo-5-ethoxy-4-propoxybenzaldehyde CAS No. 832674-11-0

2,3-Dibromo-5-ethoxy-4-propoxybenzaldehyde

Cat. No.: B3011233
CAS No.: 832674-11-0
M. Wt: 366.049
InChI Key: PSIIWLYZHXBAEW-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-ethoxy-4-propoxybenzaldehyde is an organic compound with the molecular formula C12H14Br2O3 and a molecular weight of 366.05 g/mol . This compound is characterized by the presence of two bromine atoms, an ethoxy group, a propoxy group, and an aldehyde functional group attached to a benzene ring. It is used in various chemical syntheses and research applications due to its unique structural properties.

Chemical Reactions Analysis

2,3-Dibromo-5-ethoxy-4-propoxybenzaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the primary alcohol.

Scientific Research Applications

2,3-Dibromo-5-ethoxy-4-propoxybenzaldehyde is utilized in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of biochemical pathways and interactions involving brominated aromatic compounds.

    Medicine: Research into its potential pharmacological properties and its role as a building block for drug development.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-ethoxy-4-propoxybenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the bromine atoms can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

2,3-Dibromo-5-ethoxy-4-propoxybenzaldehyde can be compared with other brominated benzaldehydes, such as:

    2,3-Dibromo-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of ethoxy and propoxy groups.

    2,3-Dibromo-5-methoxybenzaldehyde: Similar structure but with a methoxy group instead of ethoxy and propoxy groups.

    2,3-Dibromo-4-ethoxybenzaldehyde: Similar structure but lacks the propoxy group.

Properties

IUPAC Name

2,3-dibromo-5-ethoxy-4-propoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Br2O3/c1-3-5-17-12-9(16-4-2)6-8(7-15)10(13)11(12)14/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIIWLYZHXBAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1Br)Br)C=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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